N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(phenylthio)propanamide is a complex organic compound notable for its unique molecular structure and potential applications in scientific research. The compound features a triazolopyridazine core that is functionalized with various substituents, including a 4-fluorophenyl group and a phenylthio moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 423.5 g/mol .
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(phenylthio)propanamide is classified as a triazole derivative. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, which are known for their diverse biological activities and utility in medicinal chemistry.
The synthesis of N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(phenylthio)propanamide typically involves multiple synthetic steps:
The synthetic route may require optimization to enhance yield and purity. Techniques such as high-throughput screening can be employed to identify efficient catalysts and reaction conditions for industrial-scale production.
The molecular structure of N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(phenylthio)propanamide can be represented using various structural formulas:
COc1ccccc1CNC(=O)CSc1nnc2ccc(-c3ccc(F)cc3)nn12InChI=1S/C21H18FN5O2S/c22-15-3-1-9(2-4-10)13-17-16-11-5-6-12(18-19(11)13)20-8-7-15/h1-6H,7-8,15H2The compound's structural features include:
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(phenylthio)propanamide can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions allow for the modification of the compound's structure to explore its chemical properties further.
The mechanism of action for N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(phenylthio)propanamide involves its interaction with biological targets at the molecular level. While specific details on its mechanism are still under investigation:
Although specific physical properties such as density and boiling point are not readily available for this compound, some general characteristics include:
The chemical properties include:
N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(phenylthio)propanamide has several potential applications in scientific research:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: